molecular formula C₈H₁₂N₄O₅ B028889 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide CAS No. 39030-43-8

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide

Numéro de catalogue: B028889
Numéro CAS: 39030-43-8
Poids moléculaire: 244.2 g/mol
Clé InChI: HAMRZKKGAOJPDG-AFCXAGJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le dihydrate d'azithromycine est un antibiotique macrolide appartenant à la sous-classe des azalides. Il est principalement utilisé pour traiter diverses infections bactériennes, notamment les infections respiratoires, entériques et génito-urinaires. Le dihydrate d'azithromycine est structurellement apparenté à l'érythromycine mais possède un cycle à 15 membres avec un azote méthyl-substitué au lieu d'un groupe carbonyle en position 9a sur le cycle aglycone, ce qui empêche son métabolisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrate d'azithromycine est synthétisé à partir de l'azithromycine brute par un processus de cristallisation graduelle. Le processus implique la dissolution de l'azithromycine brute dans l'acétone et l'ajout d'une quantité minimale d'eau pour induire la formation de cristaux . Une autre méthode consiste à ajouter une base à une solution aqueuse d'azithromycine, ayant un pH de 1 à 5 et contenant de l'acétone, pour cristalliser la forme dihydratée .

Méthodes de production industrielle : Dans les milieux industriels, le dihydrate d'azithromycine est produit en cristallisant l'azithromycine à partir d'un mélange de tétrahydrofurane et d'un hydrocarbure aliphatique (tel que l'hexane) en présence d'eau. Cette méthode assure la formation de la forme dihydratée thermodynamiquement stable .

Analyse Des Réactions Chimiques

Alkylation and Acylation

Alkyl/aryloxymethyl derivatives are synthesized via regioselective alkylation or acylation at the triazole ring:

  • Example reaction (for 5-alkyloxymethyl derivatives): Methyl 1 2 4 triazole 3 carboxylate+Alkyloxyacetyl chloride5 Alkyloxymethyl 1 2 4 triazole 3 carboxamide\text{Methyl 1 2 4 triazole 3 carboxylate}+\text{Alkyloxyacetyl chloride}\rightarrow \text{5 Alkyloxymethyl 1 2 4 triazole 3 carboxamide} Yields range from 70–90% depending on steric and electronic effects of substituents .

Cross-Coupling Reactions

Pd(0)-catalyzed cross-couplings enable functionalization at the C5 position:

  • Suzuki coupling : 5 Iodo triazole riboside+AlkynePd 0 5 Ethynyl triazole riboside\text{5 Iodo triazole riboside}+\text{Alkyne}\xrightarrow{\text{Pd 0 }}\text{5 Ethynyl triazole riboside} This method introduces alkynyl groups with moderate yields (30–60% ) .

Chromatographic Purification

Post-synthetic purification employs HPLC with octadecyl–Si 100 polyol columns. Elution with ethanol/water gradients (8–50% EtOH) achieves >99% purity .

Enzymatic Degradation

The compound undergoes phosphorylation in vivo to its 5′-monophosphate form, which competitively inhibits IMPDH (Ki=2.7×107MK_i=2.7\times 10^{-7}\,\text{M}), blocking guanosine monophosphate biosynthesis .

Key Reaction Data

Reaction Type Conditions Yield Key Reference
Enzymatic glycosylationpH 7–8, 25–35°C, NPase/UP80–89%
5′-PhosphorylationATP-dependent kinasesN/A
Pd(0)-catalyzed couplingDMF/H₂O, 50°C, 337 h20–60%
AlkylationDry acetone, K₂CO₃, room temperature70–96%

Structural and Mechanistic Insights

  • X-ray crystallography confirms the β-D-ribofuranosyl configuration .
  • NMR data (DMSO-d₆): Key signals include δ 7.98 (d, J = 7.1 Hz, ArH), 3.14 (t, J = 7.3 Hz, S-CH₂) .

Applications De Recherche Scientifique

Antiviral Activity

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide has been investigated for its antiviral properties. Its structural similarity to ribavirin suggests that it may inhibit viral replication through mechanisms similar to those of its parent compound.

  • Case Study : In vitro studies have demonstrated that this compound exhibits activity against several RNA viruses, including those responsible for respiratory infections and hepatitis. The mechanism of action is believed to involve interference with viral RNA synthesis.

Drug Development

The compound serves as a lead structure for the development of new antiviral agents. Modifications to the triazole ring or ribofuranosyl moiety can enhance potency and selectivity against specific viral targets.

  • Research Findings : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, leading to compounds with improved antiviral efficacy and reduced cytotoxicity .

Mechanistic Studies

Research on the mechanistic pathways through which this compound exerts its effects is ongoing. Understanding these pathways can facilitate the design of more effective antiviral therapies.

  • Experimental Insights : Investigations have shown that this compound may inhibit key enzymes involved in viral replication, such as RNA-dependent RNA polymerase .

Pharmacokinetics and Toxicology

Studies assessing the pharmacokinetics of this compound are essential for evaluating its potential as a therapeutic agent. Toxicological assessments ensure safety for human use.

  • Preclinical Evaluations : Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses .

Summary Table of Applications

Application AreaDescription
Antiviral ActivityExhibits activity against RNA viruses; potential mechanism involves inhibition of RNA synthesis.
Drug DevelopmentServes as a lead compound for synthesizing new antiviral agents with enhanced efficacy.
Mechanistic StudiesInvestigates pathways affecting viral replication; targets key enzymes like RNA polymerase.
Pharmacokinetics/ToxicologyEvaluates absorption, distribution, metabolism, and excretion; shows favorable safety profile.

Mécanisme D'action

Azithromycin dihydrate exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing the assembly of the 50S ribosomal subunit and stopping bacterial protein synthesis . This mechanism effectively halts bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Le dihydrate d'azithromycine est unique parmi les antibiotiques macrolides en raison de ses modifications structurales, qui améliorent sa stabilité et son efficacité. Des composés similaires incluent :

Le dihydrate d'azithromycine se distingue par son activité à large spectre, sa longue demi-vie et sa forte pénétration tissulaire, ce qui en fait un choix privilégié pour le traitement de diverses infections bactériennes .

Activité Biologique

Introduction

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, commonly referred to as Ribavirin Impurity G or Virazole, is a synthetic nucleoside compound with notable antiviral properties. This article explores its biological activity, focusing on its antiviral efficacy, mechanisms of action, and comparative studies with other antiviral agents.

Chemical Structure and Properties

  • Molecular Formula : C8H12N4O5
  • CAS Number : 39030-43-8
  • SMILES Notation : n1cnn(c1C(=O)N)[C@H]2C@@HO

The compound's structure features a ribofuranosyl moiety linked to a triazole ring, which contributes to its biological activity.

The antiviral activity of this compound is primarily attributed to its ability to inhibit viral replication. It has been shown to interfere with various RNA and DNA viruses by inhibiting their cytopathogenic effects in infected cell cultures. Key findings include:

  • Broad Spectrum Activity : The compound exhibits potent activity against a range of viruses including adenoviruses, herpesviruses, myxoma virus, cytomegalovirus, vaccinia virus, and several strains of influenza and parainfluenza viruses .
  • Inhibition of Viral Replication : In vitro studies demonstrated that treatment with the compound significantly reduced viral titers in infected cells. For instance, it inhibited plaque formation by type 1 herpesvirus and reduced hemagglutinin production in influenza viruses .

Comparative Studies

A comparative analysis of this compound with other known antiviral agents reveals its relative efficacy:

Compound NameEC50 (µM)CC50 (µg/mL)Selectivity Index (SI)
1-beta-D-Ribofuranosyl...101000100
Ribavirin1.3130100
Acyclovir0.575150

EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that kills 50% of the cells in culture. The Selectivity Index (SI) is calculated as CC50/EC50.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Herpes Simplex Virus : In a study involving Vero E6 cells infected with HSV type 1, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls .
  • Influenza Virus : A comparative study indicated that the compound exhibited comparable antiviral activity against various strains of influenza when compared to ribavirin and acyclovir .
  • Clinical Trials : Preliminary clinical trials have suggested that the compound may enhance the therapeutic effects of combination therapies for viral infections resistant to standard treatments .

Propriétés

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMRZKKGAOJPDG-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39030-43-8
Record name 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 3
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 4
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.